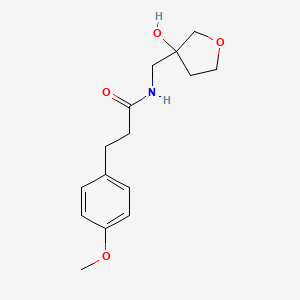
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is a chemical entity that may be related to various pharmacological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their potential biological activities, which can be extrapolated to hypothesize about the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include the formation of amide bonds and the introduction of specific functional groups that contribute to the compound's biological activity. For instance, the synthesis of N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides was achieved through a four-component reaction in an aqueous medium, which is a mild and efficient method . This approach could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been confirmed using various spectroscopic techniques such as IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry . These methods provide detailed information about the functional groups present and the overall molecular architecture, which is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures to this compound can be inferred from studies on their interactions and electronic effects. For example, the analysis of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides and N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides has shown the existence of different conformers and the influence of substituents on their stability and reactivity . These findings suggest that the electronic and steric properties of the substituents on the phenyl ring can significantly affect the chemical behavior of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound, such as solubility, melting point, and stability, can be deduced from the properties of similar compounds. For instance, the solubility might be influenced by the presence of hydroxy groups and the overall polarity of the molecule. The melting point and stability could be affected by the rigidity of the molecular structure and the presence of intramolecular hydrogen bonds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research has identified compounds with structures related to "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenyl)propanamide" exhibiting significant antimicrobial and antifungal properties. For instance, metabolites isolated from the endophytic fungus Botryosphaeria dothidea showed potent antifungal and antibacterial activities. Compounds such as pycnophorin inhibited the growth of Bacillus subtilis and Staphylococcus aureus, while stemphyperylenol displayed antifungal activity against the plant pathogen Alternaria solani, comparable to common fungicides (Jian Xiao et al., 2014).
Antioxidant and Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested for their antioxidant and anticancer activities. Some derivatives exhibited antioxidant activity superior to ascorbic acid and demonstrated cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, highlighting their therapeutic potential (I. Tumosienė et al., 2020).
Chemical Synthesis Applications
Compounds structurally similar to "this compound" have been utilized in various synthetic chemistry applications. For example, the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans from 4-yn-1-ols showcases the utility of such compounds in organic synthesis, offering a green and efficient method for producing tetrahydrofuran derivatives (B. Gabriele et al., 2000).
Eigenschaften
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-19-13-5-2-12(3-6-13)4-7-14(17)16-10-15(18)8-9-20-11-15/h2-3,5-6,18H,4,7-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNCEJLLGJCWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


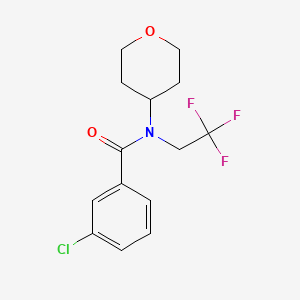
![2-cyclopropyl-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2550809.png)
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2550810.png)
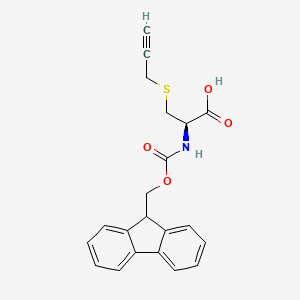
![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)
![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2550813.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2550817.png)
![3-(2-chlorophenyl)-5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-4-carboxamide](/img/structure/B2550818.png)
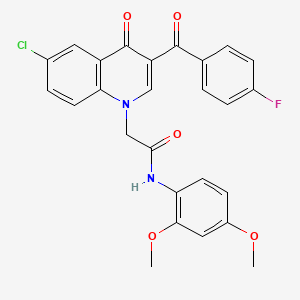
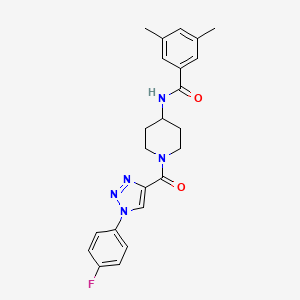
![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)
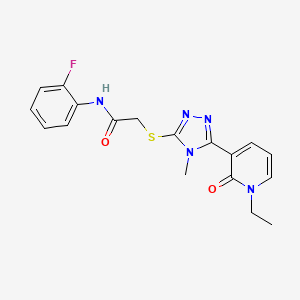
![3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide](/img/structure/B2550827.png)